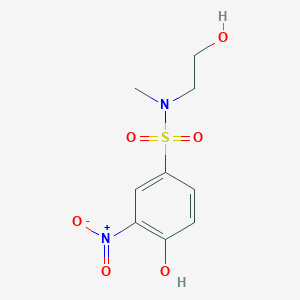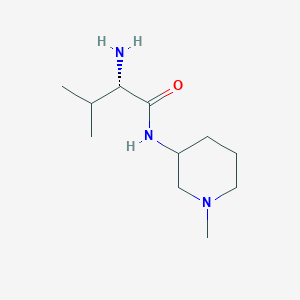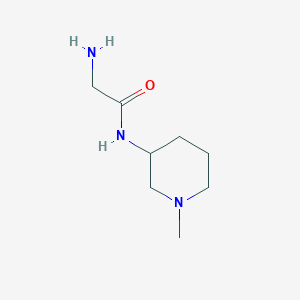
1-Ethyl-4-(6-fluoropyridin-2-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-4-(6-fluoropyridin-2-yl)piperazine is a chemical compound with the molecular formula C11H16FN3 and a molecular weight of 209.2632 g/mol. This compound is part of the piperazine family, which consists of organic compounds containing a piperazine ring—a six-membered ring with two nitrogen atoms opposite each other.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-4-(6-fluoropyridin-2-yl)piperazine can be synthesized through several synthetic routes. One common method involves the reaction of 6-fluoropyridin-2-ylamine with ethyl piperazine under specific reaction conditions, such as heating in the presence of a suitable solvent and catalyst.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-4-(6-fluoropyridin-2-yl)piperazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, depending on the specific reagents and conditions used.
Scientific Research Applications
1-Ethyl-4-(6-fluoropyridin-2-yl)piperazine has several scientific research applications across different fields:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound can be employed in biological studies to investigate its interaction with various biomolecules.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
1-Ethyl-4-(6-fluoropyridin-2-yl)piperazine is similar to other piperazine derivatives, such as 1-ethyl-4-(6-fluoropyridin-3-yl)methylpiperazine and 1-ethyl-4-piperidin-4-yl-piperazine. it is unique in its specific substitution pattern and fluorine atom placement, which can influence its chemical properties and biological activity.
Comparison with Similar Compounds
1-ethyl-4-(6-fluoropyridin-3-yl)methylpiperazine
1-ethyl-4-piperidin-4-yl-piperazine
1-[2-(trifluoromethyl)pyridin-4-yl]piperazine
This comprehensive overview provides a detailed understanding of 1-Ethyl-4-(6-fluoropyridin-2-yl)piperazine, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-ethyl-4-(6-fluoropyridin-2-yl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN3/c1-2-14-6-8-15(9-7-14)11-5-3-4-10(12)13-11/h3-5H,2,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQOYPVIRUWAKGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(2,5-Difluorophenyl)methyl][(thiophen-3-YL)methyl]amine](/img/structure/B7874297.png)

![2-Amino-3-[3-(propan-2-yloxy)phenyl]propanoic acid](/img/structure/B7874304.png)




![6-[(3-Methylphenyl)sulfanyl]hexan-2-one](/img/structure/B7874357.png)






